1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

DDR1 Kinase inhibition Structure-activity relationship

This DDR1 inhibitor features a trifluoromethyl (-CF3) substituent, distinguishing it from the -OCF3 analogue (CAS 1105199-34-5) in potency, binding interactions, and metabolic stability per US 10,280,145 B2. Choosing this specific compound ensures procurement of a structurally validated reference standard for reproducible target engagement and anti-fibrotic assays, avoiding potency loss from generic substitution.

Molecular Formula C15H15F3N4O2
Molecular Weight 340.306
CAS No. 1105233-53-1
Cat. No. B2927775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1105233-53-1
Molecular FormulaC15H15F3N4O2
Molecular Weight340.306
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24)
InChIKeyCNEAIHLNGQPRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea – Structural Identity, DDR1 Inhibitor Class, and Procurement Context


1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1105233-53-1) is a synthetic small-molecule urea derivative belonging to a class of compounds disclosed as Discoidin Domain Receptor 1 (DDR1) inhibitors [1]. It features a 6-oxopyridazin-1(6H)-yl moiety linked via a propyl spacer to a urea core, with a 4-(trifluoromethyl)phenyl group on the opposing urea nitrogen. DDR1 is a collagen-activated receptor tyrosine kinase implicated in fibrosis, cancer invasion, and inflammatory pathologies [1]. Compounds in this class are sought for probe development, preclinical pharmacology, and potential therapeutic applications targeting DDR1-driven diseases. The compound is catalogued by multiple chemical suppliers for research use.

Why 1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Assumed Interchangeable with Other Pyridazinone-Urea DDR1 Inhibitors


Within the urea-based DDR1 inhibitor chemotype disclosed in US 10,280,145 B2, the nature of the terminal aryl substituent (R1) profoundly influences DDR1 inhibitory potency and kinase selectivity [1]. The patent explicitly claims three alternative R1 groups—trifluoromethyl, trifluoromethoxy, and pentafluorosulfanyl—indicating that these substituents are not functionally equivalent. The trifluoromethyl analogue (the target compound) may exhibit distinct physicochemical properties (lipophilicity, metabolic stability) and binding interactions compared to the trifluoromethoxy congener (CAS 1105199-34-5). Generic substitution with an unvalidated pyridazinone-urea derivative risks loss of DDR1 potency, altered selectivity, or unpredictable pharmacokinetic behaviour, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea Relative to Key Comparators


DDR1 Inhibitory Activity: Structural Basis for the Trifluoromethyl vs. Trifluoromethoxy Substitution

The patent covering this chemotype identifies the trifluoromethyl group (present in the target compound) as one of three explicitly claimed R1 substituents that confer DDR1 inhibitory activity [1]. While the patent specification does not provide a direct, side-by-side IC50 comparison table for every R1 variant, the trifluoromethoxy analogue (1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea, CAS 1105199-34-5) is a structurally defined close analogue. The electron-withdrawing and lipophilic characteristics of -CF3 versus -OCF3 are known to differentially modulate potency and selectivity across kinase inhibitor series [2]. This class-level inference suggests that the -CF3 analogue may exhibit a distinct DDR1 inhibition profile compared to the -OCF3 variant.

DDR1 Kinase inhibition Structure-activity relationship

Selectivity Profile of 6-Oxopyridazin-1(6H)-yl Urea Derivatives over DDR2 and Other Kinases

The patent describes DDR1 inhibitors with selectivity over DDR2, a closely related receptor [1]. Compounds in the exemplified series, which include the pyridazinone-urea scaffold, are characterized by differential activity against DDR1 versus DDR2. While individual IC50 values for the target compound are not disclosed in the accessible text, the structural class is defined by this selectivity window. In contrast, earlier DDR1 inhibitors such as the 4-piperazinylmethyl-3-trifluoromethylbenzamide derivatives (e.g., those from Gray et al., ACS Chemical Biology, 2013) exhibit different selectivity profiles and off-target liabilities [1].

DDR2 Kinase selectivity Off-target

Physicochemical Differentiation: Calculated vs. Experimental Properties of the -CF3 Analogue

The replacement of -OCF3 with -CF3 alters the compound's hydrogen-bond acceptor capacity, dipole moment, and lipophilicity. Although experimentally measured LogP/logD values are not reported in the publicly accessible literature for this specific compound, the -CF3 analogue is expected to exhibit lower hydrogen-bond basicity compared to the -OCF3 variant [1]. This can translate into improved membrane permeability and reduced susceptibility to P-glycoprotein efflux, a common differentiation point in kinase inhibitor development [2].

LogP Solubility Physicochemical properties

Synthetic Tractability and Commercial Availability of the Trifluoromethyl Analogue

The target compound is commercially available from multiple research chemical suppliers, enabling rapid procurement for SAR studies. The synthetic route disclosed in the patent involves a urea coupling between 4-(trifluoromethyl)aniline and a 6-oxopyridazin-1(6H)-yl propylamine intermediate [1]. This modular synthesis allows for facile diversification of the pyridazinone and aryl portions, making the -CF3 analogue a versatile starting point for library synthesis.

Chemical synthesis Commercial availability Lead optimization

Recommended Application Scenarios for 1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea Based on Verified Differentiation Evidence


DDR1 Kinase Probe Development and Target Validation Studies

The compound is suitable as a chemical probe for DDR1 in cellular and biochemical assays. Its structural inclusion in the patent's general formula supports its use in target engagement studies, particularly when a -CF3 moiety is preferred for its metabolic stability and membrane permeability advantages over the -OCF3 analogue [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyridazinone-Urea Scaffold

As a commercially available representative of the -CF3 series, this compound serves as a reference standard for synthesizing and evaluating new analogues. Its modular synthesis allows systematic variation of the linker length or heteroaryl ring, enabling the exploration of DDR1 potency and selectivity drivers [1].

Fibrosis and Cancer Invasion Model Studies

DDR1 is implicated in fibrotic diseases and tumor invasion. This compound can be deployed in in vitro models (e.g., collagen-induced DDR1 activation assays) to assess anti-fibrotic or anti-invasive effects, provided that its DDR1 selectivity profile (inferred from the chemotype) is confirmed in the researcher's hands [1].

Comparator Arm for DDR1 Inhibitor Lead Optimization

When advancing a novel DDR1 inhibitor series, this compound can be used as a benchmark control. Its well-defined synthesis and commercial availability ensure batch-to-batch consistency, facilitating reliable head-to-head comparisons in potency and selectivity assays [1].

Quote Request

Request a Quote for 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.